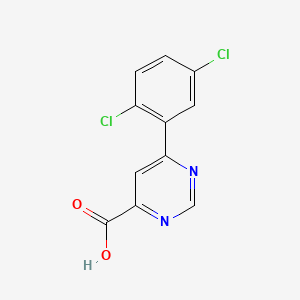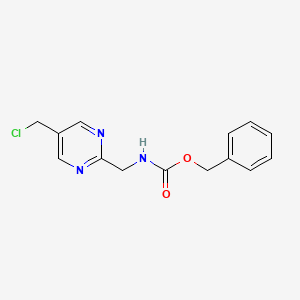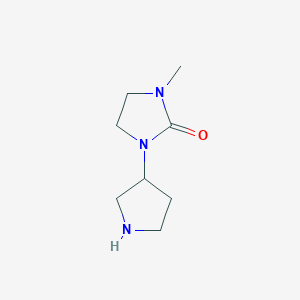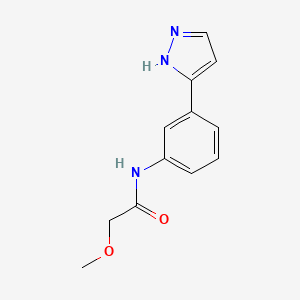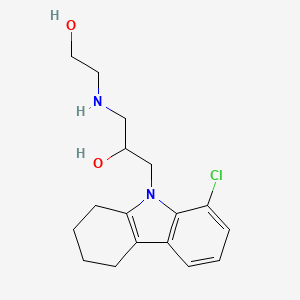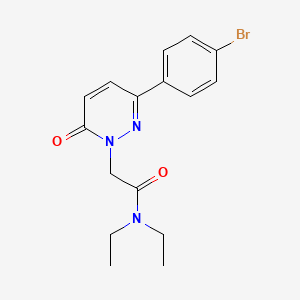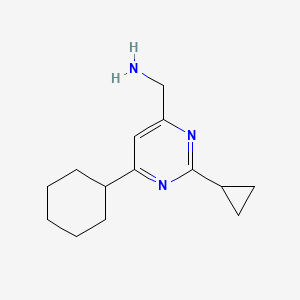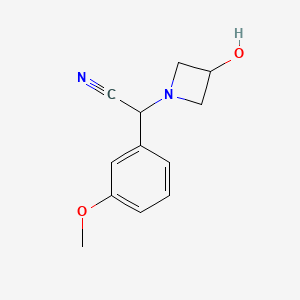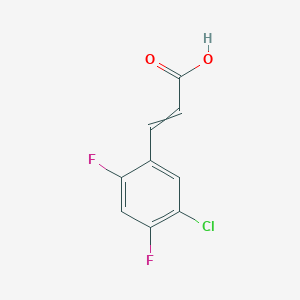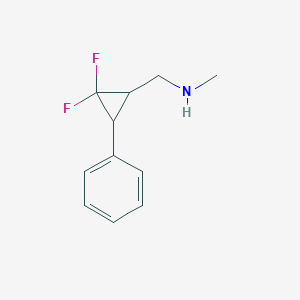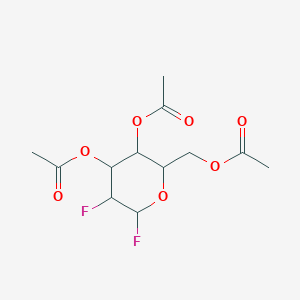
(3,4-Diacetyloxy-5,6-difluorooxan-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Diacetyloxy-5,6-difluorooxan-2-yl)methyl acetate is an organic compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of two acetoxy groups and two fluorine atoms attached to an oxane ring, along with a methyl acetate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Diacetyloxy-5,6-difluorooxan-2-yl)methyl acetate typically involves the acetylation of a difluorooxane precursor. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Diacetyloxy-5,6-difluorooxan-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the removal of acetoxy groups, yielding hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted oxane compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3,4-Diacetyloxy-5,6-difluorooxan-2-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Diacetyloxy-5,6-difluorooxan-2-yl)methyl acetate involves its interaction with molecular targets such as enzymes or receptors. The acetoxy and difluoro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzymatic hydrolysis of the acetoxy groups, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
(3,4-Diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl)methyl acetate: This compound shares structural similarities but contains a pyrimidine nucleoside moiety.
(4,5-Diacetyloxy-2-(2,4,6-tribromophenoxy)oxan-3-yl) acetate: Another similar compound with a tribromophenoxy group.
Uniqueness
(3,4-Diacetyloxy-5,6-difluorooxan-2-yl)methyl acetate is unique due to the presence of both acetoxy and difluoro groups on the oxane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C12H16F2O7 |
|---|---|
Molecular Weight |
310.25 g/mol |
IUPAC Name |
(3,4-diacetyloxy-5,6-difluorooxan-2-yl)methyl acetate |
InChI |
InChI=1S/C12H16F2O7/c1-5(15)18-4-8-10(19-6(2)16)11(20-7(3)17)9(13)12(14)21-8/h8-12H,4H2,1-3H3 |
InChI Key |
OZIWIFNLCSFOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)F)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


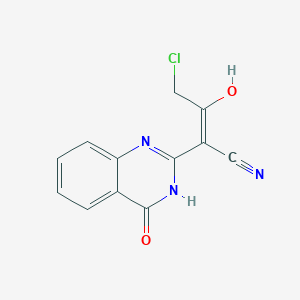
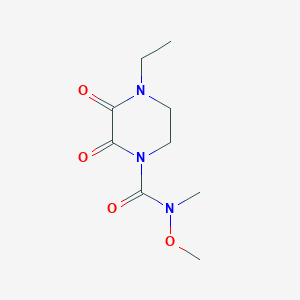
![6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14869150.png)
